3-Hydroxy-5-(4-fluorophenyl)valeric acid
Description
3-Hydroxy-5-(4-fluorophenyl)valeric acid is a substituted valeric acid derivative featuring a hydroxyl group at the third carbon and a para-fluorophenyl group at the fifth carbon of the valeric acid backbone. This compound is primarily studied as a monomer in the biosynthesis of aromatic polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by bacteria such as Pseudomonas putida and Pseudomonas oleovorans .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C11H13FO3/c12-9-4-1-8(2-5-9)3-6-10(13)7-11(14)15/h1-2,4-5,10,13H,3,6-7H2,(H,14,15) |
InChI Key |
HUDWQQRNJNBZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Polymer Incorporation and Properties
The incorporation of aromatic substituents into PHAs is influenced by steric and electronic factors. Below is a comparative analysis of key analogs:
Key Observations :
Catalytic Efficiency in Enzymatic Reactions
In studies of acyl acid amido synthetase GH3.15 from Arabidopsis thaliana, substituent chain length and electronic effects significantly influence catalytic activity:
- 5-(4-Fluorophenyl)valeric acid demonstrated superior catalytic efficiency compared to shorter-chain analogs like 4-phenylbutyric acid, attributed to optimal spatial alignment with the enzyme’s active site .
- 5-Phenylvaleric acid showed moderate activity, while 4-phenoxybutyric acid exhibited reduced efficiency due to steric hindrance .
Biofuel and Bioplastic Production
- Valeric acid esters are promising biofuels due to compatibility with existing engines and reduced emissions . The fluorinated derivative’s stability could improve fuel shelf life.
- PHAs derived from fluorinated monomers are explored for high-performance bioplastics, leveraging fluorine’s resistance to degradation .
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